molecular formula C13H14N6O2 B10989705 N-[2-(2-methoxyphenoxy)ethyl]tetrazolo[1,5-b]pyridazin-6-amine

N-[2-(2-methoxyphenoxy)ethyl]tetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B10989705
M. Wt: 286.29 g/mol
InChI Key: HNOKWQJRAWLAPM-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]tetrazolo[1,5-b]pyridazin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrazolo[1,5-b]pyridazin-6-amine core, which is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]tetrazolo[1,5-b]pyridazin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 2-(2-methoxyphenoxy)ethyl intermediate: This step involves the reaction of 2-methoxyphenol with ethylene oxide in the presence of a base to form 2-(2-methoxyphenoxy)ethanol.

    Conversion to the tetrazolo[1,5-b]pyridazin-6-amine core: The intermediate is then reacted with hydrazine hydrate and a suitable nitrile to form the tetrazolo[1,5-b]pyridazin-6-amine core.

    Final coupling reaction: The final step involves coupling the 2-(2-methoxyphenoxy)ethyl intermediate with the tetrazolo[1,5-b]pyridazin-6-amine core under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]tetrazolo[1,5-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]tetrazolo[1,5-b]pyridazin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

N-[2-(2-methoxyphenoxy)ethyl]tetrazolo[1,5-b]pyridazin-6-amine can be compared with other similar compounds, such as:

    N-(2-(2-methoxyphenoxy)ethyl)acetamide: Similar structure but lacks the tetrazolo[1,5-b]pyridazin-6-amine core, resulting in different reactivity and applications.

    Tetrazolo[1,5-b]pyridazin-6-amine derivatives: Compounds with various substituents on the tetrazolo[1,5-b]pyridazin-6-amine core, which can exhibit different biological activities and chemical properties.

Properties

Molecular Formula

C13H14N6O2

Molecular Weight

286.29 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C13H14N6O2/c1-20-10-4-2-3-5-11(10)21-9-8-14-12-6-7-13-15-17-18-19(13)16-12/h2-7H,8-9H2,1H3,(H,14,16)

InChI Key

HNOKWQJRAWLAPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC2=NN3C(=NN=N3)C=C2

Origin of Product

United States

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